4-fluoro-N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 5-hexyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities.
Agriculture: The compound has potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound inhibits the activity of certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells.
Antimicrobial Activity: The compound disrupts the integrity of bacterial and fungal cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and associated symptoms.
Comparison with Similar Compounds
4-fluoro-N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds such as:
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a trifluoromethyl group instead of a hexyl group, which may result in different biological activities and properties.
N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has a methyl group instead of a hexyl group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and physicochemical properties compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C15H18FN3OS |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-fluoro-N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H18FN3OS/c1-2-3-4-5-6-13-18-19-15(21-13)17-14(20)11-7-9-12(16)10-8-11/h7-10H,2-6H2,1H3,(H,17,19,20) |
InChI Key |
QZERZBDUYVGFBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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